5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione
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Overview
Description
5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the indole and benzothiophene families, which are known for their significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized spiro compounds .
Scientific Research Applications
5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione has several applications in scientific research:
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indole derivatives and benzothiophene-containing molecules. Examples include:
- 5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione
- 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Uniqueness
What sets 5’-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3’-indole]-2’,4(1’H,3H)-dione apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C17H14BrN3O2S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5'-bromospiro[1,3,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C17H14BrN3O2S/c18-8-5-6-11-10(7-8)17(16(23)19-11)20-14(22)13-9-3-1-2-4-12(9)24-15(13)21-17/h5-7,21H,1-4H2,(H,19,23)(H,20,22) |
InChI Key |
OSYSDHWPPCJXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC4(C5=C(C=CC(=C5)Br)NC4=O)NC3=O |
Origin of Product |
United States |
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